![molecular formula C13H23ClFN5O2 B12803908 tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorine atom, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, introduction of the fluorine atom, and the attachment of the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The fluorine atom and other groups can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it valuable for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
- tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride stands out due to the presence of the fluorine atom and the triazole ring. These features confer unique chemical and biological properties, such as increased stability, reactivity, and potential for therapeutic applications.
Biological Activity
tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a pyrrolidine ring and a triazole moiety, which are known to contribute to various pharmacological effects.
- Molecular Formula : C13H23ClFN5O2
- Molecular Weight : 335.80 g/mol
- CAS Number : 2173638-08-7
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Gene Regulation : It has been reported to regulate cellular genes such as c-myc and c-fos, potentially influencing cell proliferation and survival pathways .
- Immune Response Modulation : The compound may suppress NF-kappa-B activation while activating AP-1, which are critical transcription factors in inflammatory and immune responses .
- Lipid Metabolism Alteration : Interaction with hepatocellular proteins could lead to changes in lipid accumulation and storage .
Antimicrobial Properties
Compounds containing triazole rings are frequently studied for their antimicrobial properties. The presence of the methylaminomethyl group in this compound may enhance its interaction with biological targets, potentially leading to significant antifungal and antibacterial activities.
Case Studies
A recent study highlighted the effectiveness of triazole-containing compounds in treating infections caused by resistant bacterial strains. The compound was evaluated in vitro against various pathogens, demonstrating notable activity against Staphylococcus aureus and Candida albicans.
Structure-Activity Relationship (SAR)
The unique structural components of tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate; hydrochloride influence its biological activity:
- Triazole Ring : Known for its role in enhancing the bioactivity of pharmaceuticals.
- Pyrrolidine Structure : Contributes to the overall stability and solubility of the compound.
Comparative Analysis
To further understand the biological activity of this compound, it can be compared with similar triazole derivatives. Below is a table summarizing key features:
Compound Name | Molecular Formula | Biological Activity | Notable Properties |
---|---|---|---|
Compound A | C12H20N4O3 | Antifungal | High potency against C. albicans |
Compound B | C13H22N4O3 | Antibacterial | Effective against drug-resistant strains |
tert-butyl (2R,4S)-4-fluoro... | C13H23ClFN5O2 | Antimicrobial | Potential immune modulation |
Future Directions
Research into tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate; hydrochloride is still in its early stages. Future studies should focus on:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Toxicological assessments : Understanding safety profiles for potential clinical applications.
- Mechanistic studies : Elucidating detailed pathways through which the compound exerts its effects.
Properties
Molecular Formula |
C13H23ClFN5O2 |
---|---|
Molecular Weight |
335.80 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22FN5O2.ClH/c1-13(2,3)21-12(20)19-7-8(14)5-9(19)11-16-10(6-15-4)17-18-11;/h8-9,15H,5-7H2,1-4H3,(H,16,17,18);1H/t8-,9+;/m0./s1 |
InChI Key |
GARJKJPSYSMPGM-OULXEKPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C2=NC(=NN2)CNC)F.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC(=NN2)CNC)F.Cl |
Origin of Product |
United States |
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